Palmitoleoyl 3ccPA (16:1) Exhibits Superior Transcellular Migration Inhibition Relative to Palmitoyl 3ccPA (16:0)
In a standardized transcellular migration assay using MM1 cells across mesothelial cell monolayers, 3ccPA 16:1 at 25 µM inhibited FBS-induced migration by 86.9% and LPA-induced migration by 99.9%. The saturated analog 3ccPA 16:0 (palmitoyl) tested under identical conditions achieved only 81.9% inhibition of FBS-induced migration and 98.9% inhibition of LPA-induced migration, demonstrating consistently weaker anti-migratory efficacy [1][2]. Both compounds did not affect cell proliferation, confirming that observed differences reflect genuine migration-specific activity rather than cytotoxicity.
| Evidence Dimension | Inhibition of transcellular migration (MM1 cells across mesothelial monolayers) |
|---|---|
| Target Compound Data | FBS-induced migration: 86.9% inhibition; LPA-induced migration: 99.9% inhibition |
| Comparator Or Baseline | Palmitoyl 3-carbacyclic phosphatidic acid (3ccPA 16:0); FBS-induced: 81.9% inhibition; LPA-induced: 98.9% inhibition |
| Quantified Difference | +5.0 percentage points (FBS-induced); +1.0 percentage point (LPA-induced) |
| Conditions | 25 µM compound concentration; MM1 cell line; mesothelial cell monolayer assay; without affecting proliferation |
Why This Matters
For researchers modeling metastatic dissemination, the 5% absolute improvement in FBS-induced migration inhibition may translate to statistically significant differences in endpoint metastasis counts, justifying selection of the 16:1 variant when maximal anti-migratory effect is required.
- [1] Bertin Bioreagent. Palmitoleoyl 3-carbacyclic Phosphatidic Acid - Product Datasheet. CAT N°: 10010298. Accessed 2026. View Source
- [2] Bertin Bioreagent. Palmitoyl 3-carbacyclic Phosphatidic Acid - Product Datasheet. CAT N°: 10010293. Accessed 2026. View Source
